4-(Butoxymethyl)-2-ethoxyphenol
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Overview
Description
4-(Butoxymethyl)-2-ethoxyphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a butoxymethyl group and an ethoxy group attached to a phenol ring. This compound is known for its applications in various fields, including cosmetics, personal care products, and as a chemical intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butoxymethyl)-2-ethoxyphenol typically involves the alkylation of 4-hydroxy-3-ethoxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(Butoxymethyl)-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated phenols.
Scientific Research Applications
4-(Butoxymethyl)-2-ethoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the phenolic structure.
Medicine: Investigated for its potential use in drug formulations as a stabilizing agent.
Industry: Utilized in the formulation of cosmetics and personal care products for its fragrance and conditioning properties.
Mechanism of Action
The mechanism of action of 4-(Butoxymethyl)-2-ethoxyphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. This property is particularly useful in preventing oxidative damage in biological systems and in stabilizing formulations in the cosmetic industry.
Comparison with Similar Compounds
Similar Compounds
4-(Butoxymethyl)-2-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.
4-(Butoxymethyl)phenol: Lacks the ethoxy group, making it less soluble in organic solvents.
2-Ethoxy-4-methylphenol: Contains a methyl group instead of a butoxymethyl group.
Uniqueness
4-(Butoxymethyl)-2-ethoxyphenol is unique due to the combination of the butoxymethyl and ethoxy groups, which confer specific solubility and reactivity properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
233255-43-1 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(butoxymethyl)-2-ethoxyphenol |
InChI |
InChI=1S/C13H20O3/c1-3-5-8-15-10-11-6-7-12(14)13(9-11)16-4-2/h6-7,9,14H,3-5,8,10H2,1-2H3 |
InChI Key |
OEKTUVAECLQJIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=CC(=C(C=C1)O)OCC |
Origin of Product |
United States |
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